molecular formula C10H5F7O B1582123 Heptafluoropropyl phenyl ketone CAS No. 559-91-1

Heptafluoropropyl phenyl ketone

Cat. No. B1582123
CAS RN: 559-91-1
M. Wt: 274.13 g/mol
InChI Key: UKYZDGAVBNKBPQ-UHFFFAOYSA-N
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Description

Heptafluoropropyl phenyl ketone is a chemical compound with the molecular formula C10H5F7O and a molecular weight of 274.135 . It is a ketone, which is a class of organic compounds characterized by the presence of a carbonyl group in which the carbon atom is covalently bonded to an oxygen atom .


Molecular Structure Analysis

The molecular structure of Heptafluoropropyl phenyl ketone consists of a phenyl group (a ring of six carbon atoms) attached to a ketone group (a carbon atom double-bonded to an oxygen atom) and a heptafluoropropyl group (a three-carbon chain with seven fluorine atoms attached) .


Chemical Reactions Analysis

Ketones, including Heptafluoropropyl phenyl ketone, can undergo a variety of chemical reactions. For instance, they can undergo oxidative cleavage to form esters , or they can undergo transfer hydrogenation . Other common reactions of ketones include the Grignard reaction, reduction with sodium borohydride or lithium aluminum hydride, and addition of cyanide ion .

Scientific Research Applications

Synthesis and Medicinal Applications

Heptafluoropropyl phenyl ketone (HFPK) has been explored for its role in synthesizing polyfluoro ketones. Kokotos, Baskakis, and Kokotos (2008) described the addition of heptafluoropropyl lithium to various acyl derivatives, leading to the synthesis of polyfluoro ketones, which could act as inhibitors for lipolytic enzymes like phospholipase A2 (Kokotos, Baskakis, & Kokotos, 2008).

As a Benzoylating Agent

In a study by IshikawaNobuo and Shin-yaSeiji (1976), HFPK was found to be a facile benzoylating agent, efficiently producing O-, N-, and C-benzoyl compounds. This study compared the characteristic reactivity of HFPK with other ketones like trifluoromethyl and pentafluoroethyl ketones (IshikawaNobuo & Shin-yaSeiji, 1976).

Application in Ligand Synthesis

Jiang et al. (2010) demonstrated the synthesis of tetradecafluoro-4-phenylheptan-4-ol via a Cannizzaro-type reaction using HFPK. The resultant compound was used as a bulky Martin ligand variant for synthesizing anti-apicophilic phosphorane, showcasing its application in complex molecular synthesis (Jiang et al., 2010).

Catalysis in Organic Chemistry

Shu, Wang, Gan, and Shi (2003) explored the use of ketones, including HFPK derivatives, in the catalysis of epoxidation reactions. They observed enhanced attractive interactions in the catalytic process, particularly when electron-withdrawing groups were introduced (Shu, Wang, Gan, & Shi, 2003).

Safety And Hazards

While specific safety and hazard information for Heptafluoropropyl phenyl ketone is not available, it’s important to handle all chemicals with care. Safety data sheets provide information on handling, storage, and emergency measures in case of an accident .

properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F7O/c11-8(12,9(13,14)10(15,16)17)7(18)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYZDGAVBNKBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285776
Record name 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,4-Heptafluoro-1-phenylbutan-1-one

CAS RN

559-91-1
Record name 559-91-1
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Record name 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 559-91-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MR Johnson, LR Sousa - The Journal of Organic Chemistry, 1977 - ACS Publications
… 1,62198-03-2; 14 isomer 2,62198-04-3; 15 isomer 1,62198-05-4; 15 isomer 2,62198-06-5; benzyl trifluorometrhyl ketone, 350-92-5; 1,1,2,2,3,3,3-heptafluoropropyl phenyl ketone, 559-…
Number of citations: 13 pubs.acs.org
OR Pierce, ET McBee, GF Judd - Journal of the American …, 1954 - ACS Publications
… (4.8%) of heptafluoropropyl phenyl ketone, bp 64 at 12 mm., 46.3 g. (0.312 mole) of recovered ethyl benzoate and 5.4 g. (0.044 mole) of benzoic acid. …
Number of citations: 125 pubs.acs.org
WH Pirkle, JR Hauske - The Journal of Organic Chemistry, 1977 - ACS Publications
A general approach for the asymmetric synthesis of type 1 fluoroalkylated amines is described and an assignment of absolute configuration is made for 2, 2, 2-trifluoro-l-…
Number of citations: 111 pubs.acs.org
ES Blake - Industrial & Engineering Chemistry Product Research …, 1968 - ACS Publications
Discussion Synthesis of the m-bis [m-(perfluoroalkyl) phenoxy (ben-zenes necessitated the preparation and characterization of a number of new intermediates. The synthesis sequence …
Number of citations: 4 pubs.acs.org
S Brogan - 2013 - era.ed.ac.uk
A set of mild conditions for the pentafluorophenylation of carbonyl compounds employing copper-bisphosphine catalysis have been developed. The optimised conditions allow access …
Number of citations: 3 era.ed.ac.uk

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